7-(3-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(3-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O5 and its molecular weight is 437.456. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, such as microtubule proteins , Taq polymerase, and telomerase . These targets play crucial roles in cellular processes like cell division and DNA replication.
Mode of Action
For instance, it could inhibit the polymerization of microtubule proteins , or it could inhibit the activity of enzymes like Taq polymerase and telomerase .
Biochemical Pathways
The compound might affect several biochemical pathways due to its potential interactions with various targets. For instance, by inhibiting microtubule polymerization, it could affect the mitotic spindle formation, thereby disrupting cell division . By inhibiting Taq polymerase and telomerase, it could interfere with DNA replication and telomere maintenance, respectively .
Result of Action
The result of the compound’s action would depend on its specific interactions with its targets. For instance, if it inhibits microtubule polymerization, it could lead to cell cycle arrest and potentially induce apoptosis in cancer cells . If it inhibits Taq polymerase and telomerase, it could lead to DNA replication stress and telomere dysfunction .
Biochemical Analysis
Biochemical Properties
The compound is known to interact with various enzymes and proteins. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which is a key regulator of cell cycle progression . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The compound has been found to have significant effects on various types of cells. It has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116, by inducing apoptosis and altering cell cycle progression .
Molecular Mechanism
The compound exerts its effects at the molecular level through several mechanisms. One of the key mechanisms is the inhibition of CDK2/cyclin A2, which leads to alterations in cell cycle progression and induction of apoptosis within cells . The compound binds to the active site of the enzyme, inhibiting its activity .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory effects on cell growth and CDK2 activity are sustained over time .
Properties
IUPAC Name |
7-(3-hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-11-17(20(23)29)18(12-6-5-7-14(28)8-12)27-22(24-11)25-21(26-27)13-9-15(30-2)19(32-4)16(10-13)31-3/h5-10,18,28H,1-4H3,(H2,23,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBQJWLYMCTRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC(=CC=C4)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.